molecular formula C22H20N4O3S2 B12191535 N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12191535
M. Wt: 452.6 g/mol
InChI Key: LKQIQXAKSFQSAP-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Explored for its use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide stands out due to its unique combination of thiadiazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H20N4O3S2/c1-28-17-8-6-14(7-9-17)10-20-25-26-22(31-20)24-19(27)12-16-13-30-21(23-16)15-4-3-5-18(11-15)29-2/h3-9,11,13H,10,12H2,1-2H3,(H,24,26,27)

InChI Key

LKQIQXAKSFQSAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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